2-(Dimethylamino)pent-4-enoic acid
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Overview
Description
2-(Dimethylamino)pent-4-enoic acid is a chemical compound with the molecular formula C7H13NO2 It is characterized by the presence of a dimethylamino group attached to a pentenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)pent-4-enoic acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. Subsequent hydrolysis, acidification, layering, and rectification in an alkaline solution yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and purification techniques to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Dimethylamino)pent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and affect metabolic pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Dimethylamino)pent-4-enoic acid include:
- 2-Pentenoic acid
- 3-Pentenoic acid
- 4-Pentenoic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dimethylamino group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(dimethylamino)pent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6(7(9)10)8(2)3/h4,6H,1,5H2,2-3H3,(H,9,10) |
InChI Key |
BBNCGVJMVZHEFU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CC=C)C(=O)O |
Origin of Product |
United States |
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